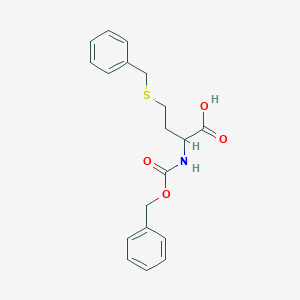

N-Carbobenzyloxy-S-benzyl-DL-homocysteine

説明

N-カルボベンゾキシ-S-ベンジル-DL-ホモシステインは、分子式C19H21NO4S、分子量359.448 g/molの合成化合物です . この化合物は、その独特な化学的性質により、初期の発見研究において頻繁に使用されます .

2. 合成方法

N-カルボベンゾキシ-S-ベンジル-DL-ホモシステインの合成は、通常、ホモシステインをカルボベンゾキシ基で保護し、続いてベンジル化することによって行われます . 反応条件には、保護およびベンジル化の工程を促進するために有機溶媒と触媒を使用することがよくあります。 工業的な生産方法では、同様の反応条件を使用しますが、収率と純度を高めるために最適化された大規模合成を行う場合があります .

3. 化学反応の分析

N-カルボベンゾキシ-S-ベンジル-DL-ホモシステインは、次のようなさまざまな化学反応を起こします。

酸化: この反応により、スルホキシドまたはスルホンが生成される可能性があります。

還元: 還元反応により、カルボベンゾキシ基が除去され、ホモシステイン誘導体が生成されます。

置換: 置換反応に一般的に用いられる試薬には、ハロゲン化物と求核剤があり、これらによって、さまざまな置換誘導体が生成されます.

4. 科学研究における用途

N-カルボベンゾキシ-S-ベンジル-DL-ホモシステインは、いくつかの科学研究分野で使用されています。

化学: より複雑な分子を合成するためのビルディングブロックとして役立ちます。

生物学: アミノ酸代謝および酵素相互作用を含む研究に使用されます。

医学: この化合物の研究は、ホモシステイン代謝に関連する疾患の理解に貢献しています。

特性

CAS番号 |

82611-67-4 |

|---|---|

分子式 |

C19H21NO4S |

分子量 |

359.4 g/mol |

IUPAC名 |

4-benzylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C19H21NO4S/c21-18(22)17(11-12-25-14-16-9-5-2-6-10-16)20-19(23)24-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,20,23)(H,21,22) |

InChIキー |

PFKWFGQPWRKRES-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCSCC2=CC=CC=C2)C(=O)O |

製品の起源 |

United States |

準備方法

The synthesis of N-Carbobenzyloxy-S-benzyl-DL-homocysteine typically involves the protection of homocysteine with a carbobenzyloxy group and subsequent benzylation . The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and benzylation steps. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

化学反応の分析

N-Carbobenzyloxy-S-benzyl-DL-homocysteine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can remove the carbobenzyloxy group, yielding homocysteine derivatives.

科学的研究の応用

N-Carbobenzyloxy-S-benzyl-DL-homocysteine is used in several scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in studies involving amino acid metabolism and enzyme interactions.

Medicine: Research on this compound contributes to understanding diseases related to homocysteine metabolism.

Industry: It is used in the development of pharmaceuticals and other chemical products.

作用機序

N-カルボベンゾキシ-S-ベンジル-DL-ホモシステインの作用機序には、酵素やその他のタンパク質との相互作用が含まれます。 カルボベンゾキシ基はアミノ酸を保護し、早すぎる分解を防ぎながら特定の生化学的経路に参加できるようにします . ベンジル基はまた、タンパク質中の疎水性ポケットと相互作用し、タンパク質の活性と安定性に影響を与える可能性があります .

6. 類似化合物の比較

N-カルボベンゾキシ-S-ベンジル-DL-ホモシステインは、次のようないくつかの類似化合物と比較できます。

- N-カルボベンゾキシ-S-ベンゾイル-L-システイン

- カルボベンゾキシ-S-ベンジル-L-システイニルチロシンアミド

- S-ベンジル-N-カルボベンゾキシ-L-システイン

- S-ベンジル-D,L-ホモシステイン これらの化合物は、同様の保護基とベンジル化パターンを共有していますが、特定のアミノ酸骨格と官能基が異なります . N-カルボベンゾキシ-S-ベンジル-DL-ホモシステインのユニークな点は、カルボベンゾキシ基とベンジル基の特定の組み合わせであり、これにより独特な化学的および生物学的特性が与えられます .

類似化合物との比較

N-Carbobenzyloxy-S-benzyl-DL-homocysteine can be compared with other similar compounds such as:

- N-Carbobenzyloxy-S-benzoyl-L-cysteine

- Carbobenzyloxy-S-benzyl-L-cysteinyltyrosinamide

- S-Benzyl-N-carbobenzyloxy-L-cysteine

- S-Benzyl-D,L-homocysteine These compounds share similar protective groups and benzylation patterns but differ in their specific amino acid backbones and functional groups . The uniqueness of N-Carbobenzyloxy-S-benzyl-DL-homocysteine lies in its specific combination of carbobenzyloxy and benzyl groups, which confer distinct chemical and biological properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。